

Application Notes and Protocols for Tetrahydroquinazoline Derivatives in Cancer Cell Line Research

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Compound of Interest

Compound Name:	2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol
Cat. No.:	B186606

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Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct experimental data on **2-Methyl-5,6,7,8-tetrahydroquinazolin-4-ol** was not readily available in the initial search. The following application notes and protocols are based on research conducted on structurally related quinazoline, tetrahydroquinazoline, and tetrahydroquinoline derivatives, which have demonstrated significant anti-cancer properties. These notes serve as a guide for investigating the potential of this class of compounds in oncology research.

Introduction

Quinazoline and its derivatives, including tetrahydroquinazolines, represent a class of heterocyclic compounds with a broad spectrum of biological activities, making them a significant area of interest in medicinal chemistry and drug discovery.^{[1][2]} Numerous studies have highlighted their potential as anti-tumor agents, with some derivatives already approved for clinical use in cancer therapy.^{[1][2]} These compounds exert their anti-cancer effects through various mechanisms, including the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).^{[1][3]} This document provides a summary of the reported anti-cancer activities of various tetrahydroquinazoline and related derivatives, along with detailed protocols for their evaluation in cancer cell lines.

Data Presentation: Anti-cancer Activity of Quinazoline and Tetrahydroquinoline Derivatives

The following tables summarize the cytotoxic activities of various quinazoline and tetrahydroquinoline derivatives against a range of human cancer cell lines.

Table 1: Cytotoxic Activity of N-((2-methyl-4(3H)-quinazolinon-6-yl)methyl)dithiocarbamates[4]

Compound	A549 (Lung) IC50 (µM)	MCF-7 (Breast) IC50 (µM)	HeLa (Cervical) IC50 (µM)	HT29 (Colon) IC50 (µM)	HCT-116 (Colon) IC50 (µM)
5i	-	3.65	-	-	-
5k	5.44	7.15	12.16	10.35	11.44
5n	5.09	-	-	-	-

Table 2: Cytotoxic Activity of Morpholine Substituted Quinazoline Derivatives[5]

Compound	A549 (Lung) IC50 (µM)	MCF-7 (Breast) IC50 (µM)	SHSY-5Y (Neuroblastoma) IC50 (µM)
AK-3	10.38 ± 0.27	6.44 ± 0.29	9.54 ± 0.15
AK-10	8.55 ± 0.67	3.15 ± 0.23	3.36 ± 0.29

Table 3: Cytotoxic Activity of Quinazoline-based Triazole-acetamides[6]

Compound	HCT-116 (Colon) IC50 (µM)	HepG2 (Liver) IC50 (µM)	MCF-7 (Breast) IC50 (µM)
8a	5.33 (72h)	7.94 (72h)	12.96 (72h)
8f	-	-	21.29 (48h)
8k	-	-	11.32 (72h)

Table 4: Antiproliferative Activity of 2,4-diamino-6-(aryl methyl)-5,6,7,8-tetrahydroquinazolines[7]

Compound	Number of Cell Lines with IC50 < 10 μ M	Number of Cell Lines with IC50 in 0.1-1 μ M range	Number of Cell Lines with IC50 < 0.01 μ M
5j	17 (out of 25)	13 (out of 25)	4 (out of 25)
5k	17 (out of 25)	13 (out of 25)	0 (out of 25)
5l	17 (out of 25)	13 (out of 25)	0 (out of 25)

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the compounds on cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, MCF-7, HCT-116)
- Minimum Essential Medium (MEM) or Dulbecco's Modified Eagle Medium (DMEM)
- Fetal Bovine Serum (FBS)
- Trypsin-EDTA
- Phosphate Buffered Saline (PBS)
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
- Dimethyl sulfoxide (DMSO)
- 96-well microtiter plates

Procedure:

- Seed approximately 8,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.[5]

- After incubation, treat the cells with various concentrations of the test compound (e.g., 1 μ M, 5 μ M, 10 μ M, 25 μ M) in triplicate and incubate for the desired time period (e.g., 48 or 72 hours).[5]
- Following the treatment period, add MTT solution to each well and incubate for approximately 2-4 hours. The mitochondrial dehydrogenases of viable cells will reduce the yellow MTT to a purple formazan product.[8]
- Remove the medium and dissolve the formazan crystals in DMSO.
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Cell Cycle Analysis

This protocol is used to determine the effect of the compounds on the cell cycle progression of cancer cells.

Materials:

- Cancer cell lines
- Test compound
- PBS
- Ethanol (70%, ice-cold)
- RNase A
- Propidium Iodide (PI) staining solution
- Flow cytometer

Procedure:

- Culture cancer cells and treat them with the test compound at its IC50 concentration for a specified time.
- Harvest the cells by trypsinization and wash with PBS.
- Fix the cells by adding ice-cold 70% ethanol dropwise while vortexing, and store at -20°C overnight.
- Wash the fixed cells with PBS and resuspend in PI staining solution containing RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Analyze the cell cycle distribution by flow cytometry. The DNA content of the cells will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle. Some quinazolinone derivatives have been shown to arrest A549 cells at the S and G2/M phases.[\[4\]](#)

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

Materials:

- Cancer cell lines
- Test compound
- Annexin V-FITC Apoptosis Detection Kit
- Binding Buffer
- Flow cytometer

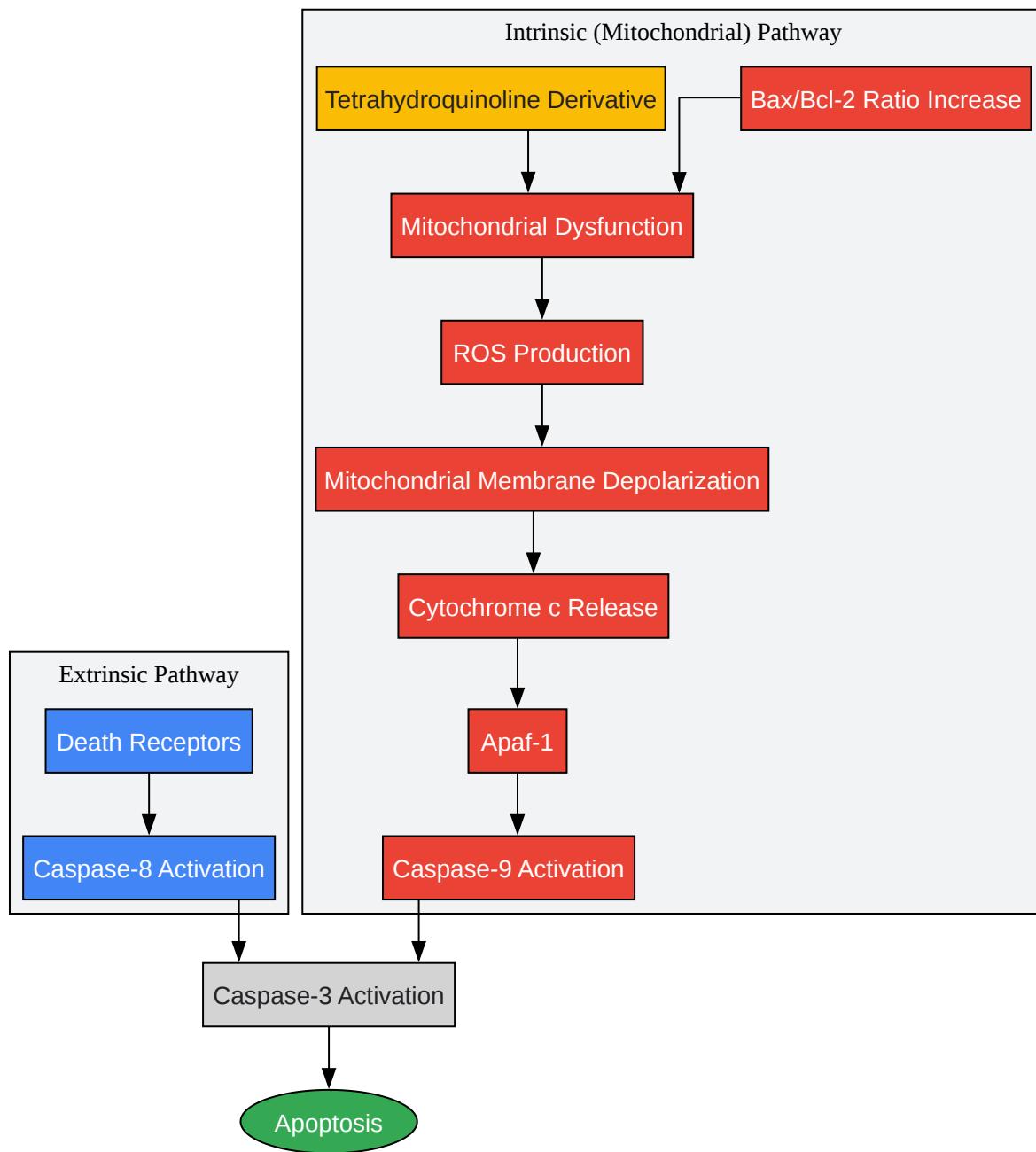
Procedure:

- Treat the cancer cells with the test compound at its IC50 concentration for a specified time.
- Harvest the cells and wash them with cold PBS.

- Resuspend the cells in the provided binding buffer.
- Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
- Incubate the cells in the dark for 15 minutes at room temperature.
- Analyze the stained cells by flow cytometry. Annexin V-FITC will bind to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI will stain late apoptotic or necrotic cells with compromised membrane integrity.

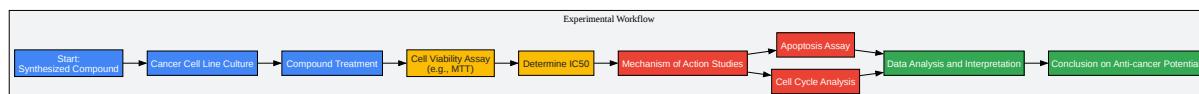
Visualization of Signaling Pathways and Workflows

Signaling Pathway of Apoptosis Induction by Tetrahydroquinoline Derivatives

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Caption: Proposed mechanism of apoptosis induction by tetrahydroquinoline derivatives.

General Experimental Workflow for Evaluating Anti-cancer Activity



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